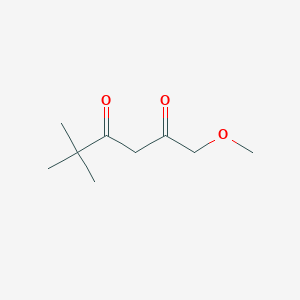
1,4-Bis(p-tolyloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(p-tolyloxy)benzene is an organic compound with the molecular formula C20H18O2 It is a derivative of benzene, where two 4-methylphenoxy groups are attached to the 1 and 4 positions of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Bis(p-tolyloxy)benzene can be synthesized through several methods. One common approach involves the reaction of 4-methylphenol with 1,4-dibromobenzene in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
4-Methylphenol+1,4-DibromobenzeneK2CO3,DMF,Δthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(p-tolyloxy)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the presence of electron-donating groups (4-methylphenoxy) on the benzene ring. Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Oxidation: The methyl groups can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aromatic ring can be reduced under specific conditions, although this is less common.
Common Reagents and Conditions
Halogenation: Cl2 or Br2 in the presence of a Lewis acid catalyst like AlCl3.
Nitration: HNO3 and H2SO4 at low temperatures.
Oxidation: KMnO4 in an alkaline medium.
Major Products Formed
Halogenation: 1,4-Bis(4-chloromethylphenoxy)benzene or 1,4-Bis(4-bromomethylphenoxy)benzene.
Nitration: 1,4-Bis(4-nitromethylphenoxy)benzene.
Oxidation: 1,4-Bis(4-carboxyphenoxy)benzene.
Aplicaciones Científicas De Investigación
1,4-Bis(p-tolyloxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of polymers and other advanced materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(p-tolyloxy)benzene largely depends on its chemical structure and the specific application. In electrophilic aromatic substitution reactions, the electron-donating 4-methylphenoxy groups activate the benzene ring towards electrophilic attack, facilitating the formation of substitution products. The molecular targets and pathways involved vary based on the specific reaction and conditions.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dimethoxybenzene: Similar in structure but with methoxy groups instead of 4-methylphenoxy groups.
1,4-Diethoxybenzene: Contains ethoxy groups instead of 4-methylphenoxy groups.
1,4-Bis(4-chlorophenoxy)benzene: Similar structure with chlorophenoxy groups.
Uniqueness
1,4-Bis(p-tolyloxy)benzene is unique due to the presence of 4-methylphenoxy groups, which impart distinct electronic and steric properties
Propiedades
Número CAS |
30427-94-2 |
|---|---|
Fórmula molecular |
C20H18O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
1,4-bis(4-methylphenoxy)benzene |
InChI |
InChI=1S/C20H18O2/c1-15-3-7-17(8-4-15)21-19-11-13-20(14-12-19)22-18-9-5-16(2)6-10-18/h3-14H,1-2H3 |
Clave InChI |
BZMWYTDVUYRVEI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Pyridinecarboxamide,n-[4-(2-furanyl)-5-(4-morpholinyl)-2-thiazolyl]-](/img/structure/B8525796.png)






![(R)-N-[(1R)-1-(7-bromoquinolin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B8525829.png)



